molecular formula C18H16F3NO B1324862 2-Azetidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898755-09-4

2-Azetidinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1324862
CAS No.: 898755-09-4
M. Wt: 319.3 g/mol
InChI Key: CUAGCTCEROURAL-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Azetidinomethyl-3’-trifluoromethylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and azetidine ring can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-Azetidinomethyl-3’-trifluoromethylbenzophenone has several applications in scientific research:

    Antibiotic Development: The compound and its derivatives have been explored in the synthesis of new antibiotics, showing significant activity against Gram-negative bacteria.

    Cancer Research: Studies have investigated the structure-activity relationships of similar compounds, leading to the discovery of potent antiproliferative agents effective against breast cancer cells.

    Chemical Synthesis and Characterization: The compound is used in the synthesis of various azetidinone derivatives, contributing to the fundamental understanding of chemical reactions involving these structures.

    Antimicrobial and Antitubercular Activities: Novel derivatives of the compound have been screened for antimicrobial and antitubercular activities, demonstrating potential in treating infectious diseases.

    Antioxidant Properties: Research has shown the antioxidant potential of compounds like azetidinone derivatives, which can act as radical scavengers.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group play crucial roles in its biological activity. For instance, the compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, leading to antibacterial effects. In cancer research, the compound may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azetidinomethyl-3’-trifluoromethylbenzophenone
  • 4’-Azetidinomethyl-3-trifluoromethylbenzophenone
  • 2-Azetidinomethyl-4’-trifluoromethylbenzophenone

Uniqueness

2-Azetidinomethyl-3’-trifluoromethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other research applications.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)15-7-3-6-13(11-15)17(23)16-8-2-1-5-14(16)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAGCTCEROURAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643718
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-09-4
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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